molecular formula C16H14N4O5S B2854265 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034513-18-1

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2854265
CAS No.: 2034513-18-1
M. Wt: 374.37
InChI Key: NBPAIVFMKDDVCE-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group. The molecule is further functionalized with an ethyl linker bearing a furan-substituted pyrazole moiety. The benzo[d]oxazole scaffold contributes rigidity and hydrogen-bonding capacity, while the furan-pyrazole moiety may enhance π-π stacking interactions or metabolic stability .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c21-16-19-13-8-12(3-4-15(13)25-16)26(22,23)18-5-6-20-10-11(9-17-20)14-2-1-7-24-14/h1-4,7-10,18H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPAIVFMKDDVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen reaction, which involves the reaction of tosylmethyl isocyanide (TOSMIC) with aldehydes or ketones.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furan derivatives.

    Reduction: Pyrazolines and other reduced pyrazole derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

Anticancer Activity

Recent studies have demonstrated that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This action is believed to be mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains highlights its potential as an alternative therapeutic agent in infectious diseases .

Case Study 1: Anticancer Efficacy

A study published in Oncology Reports evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Mechanism

Research published in Journal of Inflammation investigated the anti-inflammatory mechanisms of this compound in a rat model of arthritis. The treatment group showed a marked reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers, suggesting its potential use in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine production; alleviates swelling
AntimicrobialEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide vs. Sulfamide Derivatives

The target compound’s sulfonamide group distinguishes it from sulfamide analogs like N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide (). Sulfonamides (R-SO₂-NH₂) are more acidic (pKa ~10) than sulfamides (R-NH-SO₂-NH-R’), which may improve solubility and enhance interactions with basic residues in enzymatic pockets. For instance, sulfonamides are well-documented in carbonic anhydrase inhibition, whereas sulfamides are less common in such roles due to reduced acidity .

Benzo[d]oxazole vs. Quinoline-Based Analogs

Compounds like N-(2-(dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine () replace the benzo[d]oxazole with a quinoline ring. In contrast, the benzo[d]oxazole’s oxygen and nitrogen atoms enable hydrogen bonding, which may favor target engagement in polar binding sites .

Furan-Pyrazole vs. Methyl-Pyrazole Substituents

The furan substituent on the pyrazole ring introduces electron-withdrawing effects compared to methyl groups in analogs like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (). This could modulate the pyrazole’s nucleophilicity, affecting reactivity in further derivatization or interactions with electrophilic enzyme residues. Furan’s oxygen may also participate in additional hydrogen bonding .

Heterocyclic Core Variations: Thiazole vs. Benzo[d]oxazole

Thiazole-containing compounds (e.g., N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide, ) differ in electronic properties due to sulfur’s polarizability. Thiazoles often exhibit higher metabolic stability but lower hydrogen-bonding capacity compared to benzo[d]oxazole. This trade-off may influence pharmacokinetic profiles, with benzo[d]oxazole derivatives being more suited for targets requiring polar interactions .

Benzofuran vs. Benzo[d]oxazole Scaffolds

Analog N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide () replaces benzo[d]oxazole with benzofuran. However, benzofuran’s increased lipophilicity may enhance blood-brain barrier penetration .

Q & A

Q. What computational tools predict metabolic degradation pathways?

  • Tools :
  • ADMET Predictors : Schrödinger’s QikProp for CYP450 metabolism sites.
  • Degradation Modeling : DFT calculations (Gaussian 09) to assess hydrolysis susceptibility at the oxazole ring.
  • Validation : LC-HRMS to identify in vitro metabolites (e.g., liver microsomes) .

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